N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound characterized by its unique structure, which includes an indeno-thiazole core and a sulfonyl-benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the formation of the indeno-thiazole core, followed by the introduction of the sulfonyl-benzamide group. Common reagents used in these reactions include thionyl chloride, piperidine, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide: shares structural similarities with other indeno-thiazole derivatives and sulfonyl-benzamides.
Unique Features: Its unique combination of functional groups and structural motifs distinguishes it from other compounds, potentially offering unique biological and chemical properties.
List of Similar Compounds
- Indeno[1,2-d]thiazole derivatives
- Sulfonyl-benzamides
- Piperidine-based compounds
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-15-10-12-26(13-11-15)31(28,29)18-8-6-16(7-9-18)22(27)25-23-24-21-19-5-3-2-4-17(19)14-20(21)30-23/h2-9,15H,10-14H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFZONSEHOKMDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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